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Compound of Interest |

N,N-dimethylmorpholine-2-
Compound Name: ]
carboxamide

CAS No.: 135072-23-0

Cat. No.: B166608

. J

CAS Registry Number: 135072-23-0 (Free base) / 1361115-06-1 (HCI salt) Molecular Formula:
Molecular Weight: 158.20 g/mol [1]

Executive Summary & Structural Context

N,N-Dimethylmorpholine-2-carboxamide is a functionalized morpholine derivative where the
C2 position (adjacent to the ether oxygen) is substituted with a dimethylcarboxamide group.[1]
Unlike its more common isomer, N,N-dimethylmorpholine-4-carboxamide (a urea derivative),
this compound retains a secondary amine at the N4 position, making it a versatile scaffold for
further diversification in drug discovery (e.g.,

reactions, reductive aminations).[1][2]

Key Spectroscopic Challenges:

e Amide Rotamers: The partial double bond character of the C(O)-N bond renders the two N-
methyl groups magnetically non-equivalent, often appearing as distinct signals in NMR.[1]

o Chirality: The C2 center is chiral, making the morpholine ring protons diastereotopic.[2] This
results in complex splitting patterns rather than simple triplets.[2]

Synthesis & Preparation Context
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Understanding the synthesis is vital for identifying impurity peaks in spectroscopic data.[2]

Primary Route: Coupling of morpholine-2-carboxylic acid (or its ester/protected forms) with
dimethylamine.[1]

o Common Impurities: Unreacted dimethylamine (singlet ~2.3 ppm), coupling reagents
(EDC/HOBt residues), or N-acylated byproducts if N4 was not protected during synthesis.

Morpholine-2-carboxylic acid

(N-Protected) Deprotection
| Amide Coupling (if required) _ | N,N-Dimethylmorpholine-
" (EDC/HATU) 2-carboxamide

Dimethylamine
(HNMe2)

Click to download full resolution via product page

Figure 1. General synthetic workflow for the target scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below assumes the free base form in

. Note that salt forms (HCI) will show significant downfield shifts for protons adjacent to N4.

H NMR Characterization (400 MHz, )

The spectrum is dominated by the non-equivalence of the amide methyls and the
diastereotopic nature of the ring protons.[2]
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to N4 and C2.[1]
[2]

Axial proton next
H5a 3.60-3.70 td 1H to ether oxygen.

[1](2]

Equatorial proton
H5b 3.90 - 4.00 dd 1H next to ether
oxygen.[1][2]

Diagnostic
Handle. Methine
proton adjacent
to both O and
C=0.[1][2]
Deshielded.

H2 4.25-4.35 dd 1H

Expert Insight - Rotamer Coalescence: At room temperature (
), the N-Me groups appear as two sharp singlets.[1] Heating the sample to
(in DMSO-

) will cause these peaks to broaden and coalesce into a single average signal, confirming the
amide bond restriction.

C NMR Characterization (100 MHz, )
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Distinct signals for the two
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methyl groups.[1][2]

Mass Spectrometry (MS) Profile

Method: ESI+ (Electrospray lonization) Molecular lon:

Fragmentation Pathways (MS/MS)

The fragmentation pattern is driven by the stability of the amide and the morpholine ring.[2]

e Primary lon:

159.1 (

)

o Base Peak (

72): The dimethylcarbamoyl cation (
) is the most stable fragment, formed by

-cleavage at the C2 position.
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e Secondary Fragment (

86): Loss of the carboxamide side chain (

) leaving the morpholine ring fragment (often ring-opened).
e Loss of Dimethylamine (

114): Loss of

(45 Da) from the parent is less common in ESI but possible in El, giving the acylium ion.[2]

Parent Ion
[M+H]+ =159.1

Alpha-Cleavage (C2-C=0 bond) \Loss of Side Chain

Dimethylcarbamoyl Cation Morpholine Ring Fragment
[CONMe2]+ [C4H8NO]+
m/z =72.0 m/z = 86.0

Click to download full resolution via product page

Figure 2: Primary ESI+ fragmentation pathway.[1]

Infrared (IR) Spectroscopy

Data collected via ATR-FTIR (Attenuated Total Reflectance).
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N-H Stretch: Characteristic of
the secondary amine at
position 4.[1][2]

2850 - 2950

Medium

C-H Stretch: Alkyl CH of the
morpholine ring and N-

methyls.

1640 - 1655

Strong

Amide | (C=0): Tertiary amide
stretch.[1][2] Lower frequency

than esters due to resonance.

[2]

1100 - 1120

Strong

C-O-C Stretch: Characteristic

ether linkage of the morpholine
ring.[1][2]

Experimental Protocols for Data Validation
Protocol 1: Sample Preparation for NMR

To ensure resolution of the diastereotopic protons:

» Dissolve 10 mg of N,N-dimethylmorpholine-2-carboxamide in 0.6 mL of

(neutralized with basic alumina to prevent salt formation in situ).

¢ Filter through a cotton plug into the NMR tube.[2]

e Acquire data with a relaxation delay (

) of at least 2.0 seconds to allow full relaxation of the amide methyls.

Protocol 2: GC-MS Purity Check

Since the compound is a secondary amine, it may tail on standard non-polar columns.
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e Column: Rtx-5Amine or equivalent base-deactivated column.[1]
e Inlet:

, Split 20:1.

e Program:

(hold 1 min)

» Derivatization (Optional): If tailing persists, treat with trifluoroacetic anhydride (TFAA) to form
the N-trifluoroacetyl derivative before injection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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3. N,N-dimethylmorpholine-2-carboxamide | CymitQuimica [cymitquimica.com]

4. 135072-13-8|Morpholine-2-carboxamide|BLD Pharm [bldpharm.com]

5. N,N-dimethylmorpholine-4-carboxamide | C7TH14N202 | CID 3411496 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of N,N-
Dimethylmorpholine-2-carboxamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b166608#spectroscopic-data-for-n-n-
dimethylmorpholine-2-carboxamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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